molecular formula C18H14FN3O3S B11261887 5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide

5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide

Katalognummer: B11261887
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: CLTYGANVFDCSDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a pyridine ring, which is further substituted with a fluorophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide intermediate. This intermediate is then reacted with 2-fluorophenylpyridine-3-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In anticancer applications, the compound interferes with cell division and induces apoptosis in cancer cells. The exact molecular pathways involved include inhibition of carbonic anhydrase IX (CA IX) and other key enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonamide group is particularly important for its antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C18H14FN3O3S

Molekulargewicht

371.4 g/mol

IUPAC-Name

5-(benzenesulfonamido)-N-(2-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H14FN3O3S/c19-16-8-4-5-9-17(16)21-18(23)13-10-14(12-20-11-13)22-26(24,25)15-6-2-1-3-7-15/h1-12,22H,(H,21,23)

InChI-Schlüssel

CLTYGANVFDCSDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.